3-hydroxypent-4-enenitrile

Chemoprevention Detoxification enzymes Quinone reductase

3‑Hydroxypent‑4‑enenitrile (1‑cyano‑2‑hydroxy‑3‑butene, crambene) is a small‑molecule secondary alcohol bearing a terminal olefin and a nitrile group. The compound occurs naturally in Brassica species and is a hydrolysis product of the glucosinolate progoitrin [REFS‑1].

Molecular Formula C5-H7-N-O
Molecular Weight 97.12 g/mol
CAS No. 27451-36-1
Cat. No. B031337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxypent-4-enenitrile
CAS27451-36-1
Synonyms1-cyano-2-hydroxy-3-butene
crambene
Molecular FormulaC5-H7-N-O
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC=CC(CC#N)O
InChIInChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2
InChIKeyPBCLOVRWBLGJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown liquidPurity:95%(GCMS)

Structure & Identifiers


Interactive Chemical Structure Model





3‑Hydroxypent‑4‑enenitrile (CAS 27451‑36‑1) – Procurement‑Relevant Identity and Baseline Characteristics


3‑Hydroxypent‑4‑enenitrile (1‑cyano‑2‑hydroxy‑3‑butene, crambene) is a small‑molecule secondary alcohol bearing a terminal olefin and a nitrile group. The compound occurs naturally in Brassica species and is a hydrolysis product of the glucosinolate progoitrin [REFS‑1]. With a molecular weight of 97.12 g mol⁻¹, a computed log P of −0.1, and one hydrogen‑bond donor [REFS‑1], it is a compact, moderately polar scaffold that supports orthogonal synthetic derivatization at three distinct reactive sites.

3‑Hydroxypent‑4‑enenitrile – Why In‑Class Nitriles Cannot Be Simply Interchanged


Despite sharing a nitrile moiety, 3‑hydroxypent‑4‑enenitrile cannot be exchanged with other C₃–C₅ alkenenitriles or α‑hydroxy nitriles without altering biological response or synthetic outcome. Its combination of a terminal vinyl group, a secondary hydroxyl, and a nitrile creates a unique spatial arrangement of functional handles that is absent in simpler analogs such as 4‑pentenenitrile (lacks the hydroxyl) or 3‑hydroxypropionitrile (lacks the alkene). Moreover, comparative in‑vivo studies show that crambene produces a characteristic pattern of phase‑II enzyme induction and tissue‑specific toxicity that is not recapitulated by co‑occurring glucosinolate products such as indole‑3‑carbinol, phenylethyl isothiocyanate, or the epithionitrile CHEB [REFS‑2]. Consequently, procurement choices based solely on nominal functional‑group similarity risk loss of both chemopreventive bioactivity and the ability to perform selective, multi‑step transformations.

3‑Hydroxypent‑4‑enenitrile – Head‑to‑Head Quantitative Differentiation Evidence


In‑Vivo Hepatic Quinone Reductase Induction – Direct Comparison with Sulforaphane

When administered orally to Fischer 344 rats at 50 mg kg⁻¹ day⁻¹ for seven days, 3‑hydroxypent‑4‑enenitrile (crambene) induced hepatic quinone reductase activity 1.5‑fold over control. Under the same protocol, sulforaphane gave a 1.7‑fold induction [REFS‑1]. Although the in‑vivo effect magnitudes are similar, the cell‑culture potency gap is dramatic: in Hepa 1c1c7 cells, crambene required concentrations ca. 100‑fold higher (5 mM) than sulforaphane to achieve comparable QR induction [REFS‑1].

Chemoprevention Detoxification enzymes Quinone reductase

Pancreatic Quinone Reductase Induction – Superiority over Co‑Occurring Glucosinolate Products

In a rat pancreatic model, crambene alone (50 mg kg⁻¹ day⁻¹, 7‑day gavage) produced a 21‑fold elevation of quinone reductase (QR) and a 1.5‑fold elevation of glutathione S‑transferase (GST). By contrast, indole‑3‑carbinol (I3C, 56 mg kg⁻¹) and phenylethyl isothiocyanate (PEITC, 0.1 mg kg⁻¹) showed no significant individual effect on QR or GST. A mixture of all four compounds (crambene, I3C, PEITC, IBN) raised QR 31‑fold and GST 1.7‑fold, confirming that crambene is the dominant contributor to enzyme induction [REFS‑2].

Pancreatic chemoprotection Phase II enzymes Glutathione S‑transferase

Tissue‑Specific Toxicity Profile – Differentiation from the Epithionitrile CHEB

In a pilot rat toxicity study, a single oral dose of 1 mmol kg⁻¹ of crambene (CHB) caused severe pancreatic lesions and mild liver injury, with no evidence of cumulative effect upon repeated daily dosing. In contrast, the structurally related epithionitrile CHEB (1‑cyano‑2‑hydroxy‑3,4‑epithiobutane) at the same dose produced elevated serum creatinine, distinctive renal and stomach lesions, and marked cumulative hepato‑ and nephrotoxicity [REFS‑3]. Simpler nitriles (3‑butenenitrile, 4‑pentenenitrile, 5‑hexenenitrile) did not reproduce these organ‑specific patterns [REFS‑3].

Natural toxins Brassica toxicity Organotropism

Hepatic GST Subunit Induction Pattern – Tissue‑Dependent Selectivity

Quantitative HPLC analysis of hepatic GST subunits after 7‑day oral crambene (50 mg kg⁻¹ day⁻¹) revealed that α‑subunits 1 and 2 and μ‑subunit 3 were induced approximately 2‑fold, while μ‑subunit 4 was induced only 1.5‑fold. In the pancreas, α‑subunit 2 was induced 2.6‑fold, whereas other subunits showed minimal induction (≤ 1.6‑fold) [REFS‑4]. This tissue‑dependent subunit fingerprint is not observed with isothiocyanates such as sulforaphane, which primarily induce μ‑class GSTs.

Glutathione S‑transferase Isoenzyme profiling Liver

Commercial Form – Stabilized High‑Purity Material with Defined Shelf‑Life

One commercial supplier (Aladdin Scientific) lists 3‑hydroxypent‑4‑enenitrile at ≥ 95 % purity, explicitly stabilized with 4‑tert‑butylcatechol (TBC) to inhibit vinyl polymerization during storage [REFS‑5]. Many related alkenenitriles (e.g., 4‑pentenenitrile, 3‑butenenitrile) are offered without a specified radical inhibitor, which can lead to batch‑to‑batch variability and loss of terminal olefin integrity upon prolonged storage.

Purity specification Stabilizer Procurement

Orthogonal Synthetic Handles – Functional‑Group Complementarity vs Simpler Nitriles

3‑Hydroxypent‑4‑enenitrile presents three chemically distinct reactive sites: a terminal alkene (vinyl), a secondary alcohol, and a nitrile. In contrast, the closest commercially available analogs—4‑pentenenitrile (alkene + nitrile, no hydroxyl) and 3‑hydroxypropionitrile (hydroxyl + nitrile, no alkene)—offer only two orthogonal handles. This extra functionality enables, for example, simultaneous alkene cross‑metathesis and nitrile hydrolysis without protecting‑group manipulation on the hydroxyl, strategies that are not feasible with the bifunctional analogs [REFS‑6].

Synthetic intermediate Chemoselectivity Bifunctional building block

3‑Hydroxypent‑4‑enenitrile – Evidence‑Derived Application Scenarios for Procurement


Chemoprevention Lead Optimization Requiring In‑Vivo Pancreatic QR Induction

Crambene is the only glucosinolate hydrolysis product that individually drives a 21‑fold pancreatic QR induction [REFS‑2] while exhibiting low toxicity in repeated‑dose regimens [REFS‑3]. This makes it the compound of choice for in‑vivo studies focused on pancreatic chemoprotection, where alternatives such as sulforaphane or I3C either lack tissue‑specificity or are inactive.

Toxicological Studies on Brassica‑Associated Organ Damage

The selective pancreatotoxicity of crambene (CHB) versus the nephro‑ and cumulative hepatotoxicity of CHEB [REFS‑3] allows researchers to dissect organ‑specific mechanisms of progoitrin‑derived nitrile toxicity. Procuring high‑purity CHB is essential to avoid cross‑contamination with CHEB, which would confound pathological findings.

Multi‑Step Organic Synthesis Requiring Orthogonal Functional‑Group Reactivity

The compound’s three orthogonal reactive sites (vinyl, hydroxyl, nitrile) permit chemoselective transformations without protecting‑group interconversion [REFS‑6]. This trifunctional scaffold is valuable for constructing complex chiral intermediates for medicinal chemistry, where simpler bifunctional nitriles would necessitate additional synthetic steps.

Stabilized Reagent Supply for Long‑Term Academic or Industrial Projects

The ≥ 95 % purity, TBC‑stabilized commercial form [REFS‑5] ensures that the terminal alkene remains intact during storage and shipping. This reliability is critical for multi‑year research programs or process‑scale campaigns where batch‑to‑batch consistency and shelf‑stability of the vinyl group directly affect downstream yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxypent-4-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.